molecular formula C11H15NO B2754248 (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine CAS No. 2248173-41-1

(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine

Cat. No. B2754248
CAS RN: 2248173-41-1
M. Wt: 177.247
InChI Key: MEDDBMMZTBFGDG-MRVPVSSYSA-N
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Description

(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine, also known as DBF or 2-DBF, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

Mechanism of Action

The exact mechanism of action of (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine is not fully understood. However, it has been suggested to act as a selective serotonin reuptake inhibitor (SSRI) by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been suggested to act as a cognitive enhancer and to have potential use in the treatment of drug addiction. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine is that it is relatively easy to synthesize and purify. This makes it a useful compound for lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine. One direction is to further investigate its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Another direction is to explore its potential use as a cognitive enhancer and in the treatment of drug addiction. Finally, more research is needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

The synthesis of (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine involves the reaction of 2-benzofuran-5-carboxaldehyde with L-alanine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain the pure compound. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models and has been suggested to act as a selective serotonin reuptake inhibitor (SSRI). The compound has also been studied for its potential use in the treatment of drug addiction and as a cognitive enhancer.

properties

IUPAC Name

(2S)-2-(1,3-dihydro-2-benzofuran-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(5-12)9-2-3-10-6-13-7-11(10)4-9/h2-4,8H,5-7,12H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDDBMMZTBFGDG-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(COC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC2=C(COC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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